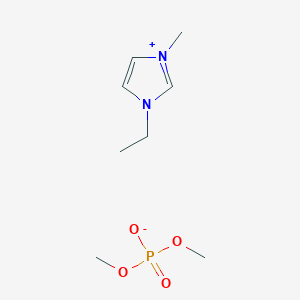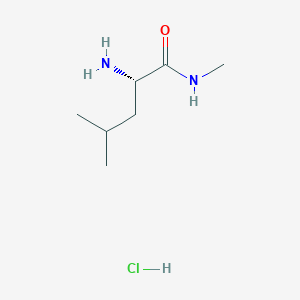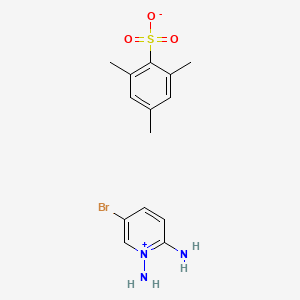
5-(Dimethylamino)-3-oxopentanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Dimethylamino)-3-oxopentanenitrile (DMAPN) is a synthetic compound used in a variety of scientific research applications. It is a colorless, odourless, and crystalline solid that is soluble in polar solvents, such as water and alcohols. DMAPN has a wide range of uses in scientific research, including as a catalyst in organic synthesis, a reagent in biochemical and physiological studies, and a tool for drug discovery.
Mécanisme D'action
5-(Dimethylamino)-3-oxopentanenitrile acts as a nucleophile, meaning it can react with electrophilic molecules to form a new bond. This reaction is the basis of its use in organic synthesis, as it can be used to form new bonds between molecules. In biochemical and physiological studies, 5-(Dimethylamino)-3-oxopentanenitrile can be used to detect and measure the concentration of various compounds in a sample. Finally, in drug discovery, 5-(Dimethylamino)-3-oxopentanenitrile can be used to identify and study the effects of potential drugs on biological systems.
Biochemical and Physiological Effects
5-(Dimethylamino)-3-oxopentanenitrile has been studied for its potential biochemical and physiological effects. In vitro studies have shown that 5-(Dimethylamino)-3-oxopentanenitrile can inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450. Additionally, 5-(Dimethylamino)-3-oxopentanenitrile has been shown to have an anti-inflammatory effect in animal models. However, further studies are needed to determine its effects in humans.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 5-(Dimethylamino)-3-oxopentanenitrile in lab experiments is its versatility. It can be used for a variety of scientific research applications, including organic synthesis, biochemical and physiological studies, and drug discovery. Additionally, 5-(Dimethylamino)-3-oxopentanenitrile is relatively inexpensive and easy to obtain. However, it is important to note that 5-(Dimethylamino)-3-oxopentanenitrile is a highly reactive compound and needs to be handled with care. It is also important to use proper safety precautions when working with 5-(Dimethylamino)-3-oxopentanenitrile, as it can be hazardous if not handled properly.
Orientations Futures
There are many potential future directions for the research and development of 5-(Dimethylamino)-3-oxopentanenitrile. One potential direction is to further investigate its biochemical and physiological effects in humans, as well as its potential therapeutic applications. Additionally, further research could be conducted to improve the efficiency of the synthesis of 5-(Dimethylamino)-3-oxopentanenitrile, as well as to develop new methods of purifying and isolating the compound. Finally, more research could be conducted to explore the potential applications of 5-(Dimethylamino)-3-oxopentanenitrile in drug discovery and development.
Méthodes De Synthèse
5-(Dimethylamino)-3-oxopentanenitrile can be synthesized by the reaction of dimethylamine and 3-oxopentanenitrile in a solvent such as acetonitrile. The reaction is a nucleophilic addition that produces the desired product. The reaction is typically conducted at room temperature and is completed in a few hours. The reaction is reversible, so the product must be isolated and purified to obtain a pure sample of 5-(Dimethylamino)-3-oxopentanenitrile.
Applications De Recherche Scientifique
5-(Dimethylamino)-3-oxopentanenitrile is widely used in scientific research due to its unique properties. It is used as a catalyst in organic synthesis, allowing chemists to rapidly synthesize complex organic molecules. It is also used as a reagent in biochemical and physiological studies, as it can be used to detect and measure the concentration of various compounds in a sample. Additionally, 5-(Dimethylamino)-3-oxopentanenitrile is used as a tool for drug discovery, as it can be used to identify and study the effects of potential drugs on biological systems.
Propriétés
IUPAC Name |
5-(dimethylamino)-3-oxopentanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-9(2)6-4-7(10)3-5-8/h3-4,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBXUQOLTPXDHMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(=O)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Dimethylamino)-3-oxopentanenitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(5-Chloro-pentyl)-4-methyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B6361015.png)






![t-Butyl N-[(3S)-7-bromo-2,3-dihydro-1-benzofuran-3-yl]carbamate](/img/structure/B6361064.png)



![4-Methoxypyridin-1-ium-1-amine 4-[Hydroxy(oxo)ammonio]-2-nitro-phenolate](/img/structure/B6361087.png)
